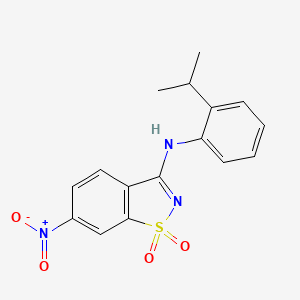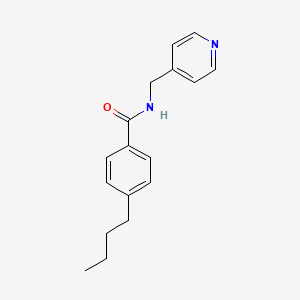![molecular formula C20H14BrNO3 B4894328 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 5602-76-6](/img/structure/B4894328.png)
4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Übersicht
Beschreibung
4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as BDQ, is a novel drug compound that has shown promising results in the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, which primarily affects the lungs but can also affect other parts of the body. It is a major public health problem, with an estimated 10 million cases and 1.4 million deaths worldwide in 2019. BDQ is a member of a new class of drugs called diarylquinolines, which target the bacterial ATP synthase enzyme and disrupt the energy production of the bacteria.
Wirkmechanismus
4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one targets the bacterial ATP synthase enzyme, which is responsible for the production of ATP (adenosine triphosphate) in the bacteria. ATP is the energy currency of the cell, and disruption of ATP production leads to bacterial death. 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one binds to a specific subunit of the ATP synthase enzyme and inhibits its activity, leading to a decrease in ATP production and bacterial death.
Biochemical and Physiological Effects
4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, like all drugs, 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can have side effects, and patients receiving 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one therapy require close monitoring. 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to cause QT interval prolongation, which can lead to arrhythmias and sudden cardiac death. Other side effects include nausea, vomiting, and headache.
Vorteile Und Einschränkungen Für Laborexperimente
4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several advantages for use in laboratory experiments. It has a high potency against Mycobacterium tuberculosis and is effective against drug-resistant strains. 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one also has a low toxicity profile and is well-tolerated by animals. However, 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex molecule that requires expertise in organic chemistry for synthesis. 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is also expensive, which can limit its use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One area of research is the development of new derivatives of 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one that are more potent and have fewer side effects. Another area of research is the use of 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in combination therapy with other drugs for the treatment of tuberculosis. Finally, 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has potential for use in the treatment of other bacterial infections, and further research is needed to explore its efficacy in these areas.
Synthesemethoden
The synthesis of 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves several steps, starting with the reaction of 6-bromo-1,3-benzodioxole with 2-aminobenzophenone to form the intermediate compound 4-(6-bromo-1,3-benzodioxol-5-yl)-2-aminobenzophenone. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. The synthesis of 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been extensively studied for its potential use in the treatment of tuberculosis. In clinical trials, 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has shown to be effective against drug-resistant strains of tuberculosis and has been approved for use in combination therapy for the treatment of multidrug-resistant tuberculosis. 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has also been studied for its potential use in the treatment of other bacterial infections, such as leprosy and Buruli ulcer.
Eigenschaften
IUPAC Name |
4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO3/c21-16-9-18-17(24-10-25-18)7-15(16)14-8-19(23)22-20-12-4-2-1-3-11(12)5-6-13(14)20/h1-7,9,14H,8,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNFCYGTCYYAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC5=C(C=C4Br)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386182 | |
| Record name | AC1MEG35 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
CAS RN |
5602-76-6 | |
| Record name | AC1MEG35 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4894279.png)
![4-ethyl 2-methyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4894283.png)
![(2R*,6S*)-2,6-dimethyl-4-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B4894289.png)
![N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide](/img/structure/B4894290.png)
![7-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4894296.png)

![ethyl 4-[3-(3-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B4894304.png)
![(2R*,6R*)-2-allyl-1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4894314.png)
![4-[(1-cyclopropylethyl)(phenyl)amino]-4-oxobutanoic acid](/img/structure/B4894325.png)
![{(2R*,3R*)-2-hydroxy-3-[(3-methoxypropyl)(methyl)amino]-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}acetic acid](/img/structure/B4894332.png)

![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4894337.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4894349.png)